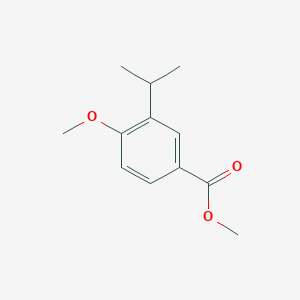

3-Isopropyl-4-methoxy-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Isopropyl-4-methoxy-benzoic acid methyl ester” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 .

Molecular Structure Analysis

The InChI code for “3-Isopropyl-4-methoxy-benzoic acid methyl ester” is 1S/C12H16O3/c1-8(2)10-7-9(12(13)15-4)5-6-11(10)14-3/h5-8H,1-4H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications

Analytical Chemistry and Biochemistry

Fatty acid methyl esters (FAMEs) are essential in analytical chemistry for the analysis of fats and oils, demonstrating the utility of esters in chromatographic analyses. A study by Bannon et al. (1982) developed a rapid and reliable procedure for preparing FAMEs for gas-liquid chromatography, emphasizing the importance of esters in achieving accurate and reliable analytical results in the food and oil industries (Bannon, Breen, Craske, Ngo, Harper, & O'Rourke, 1982).

Green Chemistry and Catalysis

The alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts represents an environmentally friendly approach to producing ester products, highlighting the role of esters in developing sustainable chemical processes. Sevostyanova and Batashev (2023) discussed how this method facilitates the use of alternative feedstocks, thereby enhancing the environmental safety and economic efficiency of chemical processes (Sevostyanova & Batashev, 2023).

Environmental Science

FAMEs are also significant in environmental science, particularly concerning biodiesel and its impact on the environment. Thomas, Leahy, Smith, and Spence (2017) explored the natural attenuation of FAME in soil and groundwater, providing insights into the environmental behavior and biodegradation of biodiesel components. This research underscores the relevance of understanding ester compounds in mitigating environmental pollution (Thomas, Leahy, Smith, & Spence, 2017).

Material Science

Esters play a crucial role in material science, especially in the development of biopolymers. Polyhydroxyalkanoates (PHAs), for example, are biodegradable polymers synthesized from hydroxyalkanoic acid monomers forming ester bonds. These polymers are studied for their applications in biodegradable materials, showcasing the utility of ester bonds in creating environmentally friendly alternatives to conventional plastics (Amara, 2010).

Safety and Hazards

properties

IUPAC Name |

methyl 4-methoxy-3-propan-2-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-7-9(12(13)15-4)5-6-11(10)14-3/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLNWNROAKMREJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)